Norgestimate

Catalog No.
S537508
CAS No.
35189-28-7
M.F
C23H31NO3
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgestimate

CAS Number

35189-28-7

Product Name

Norgestimate

IUPAC Name

[(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

Molecular Formula

C23H31NO3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1/i3D3

InChI Key

KIQQMECNKUGGKA-LCGVZOIFSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

solubility

5.31e-03 g/L

Synonyms

Norgestimate, Norgestrel oxime acetate, Dexnorgestrel acetime, ORF-10131, D 138, AC-655, RWJ-10131

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CCC34)CC)C#C

The exact mass of the compound Norgestimate is 369.2304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.62x10-2 mg/l at 25 °c (est)5.31e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Synthetic - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Treatment

Endometriosis is a condition where endometrial tissue, the tissue that normally lines the uterus, grows outside the uterus. Norgestimate's ability to regulate the menstrual cycle and suppress endometrial growth makes it a potential candidate for treating endometriosis. Studies have shown that norgestimate-containing medications can effectively reduce pain symptoms associated with endometriosis [1].

Source

[1] Journal of Minimally Invasive Gynecology: "Endometriosis: diagnosis and treatment"()

Management of Menstrual Disorders

Norgestimate's hormonal effects can be used to regulate menstrual cycles and treat conditions like heavy menstrual bleeding and dysmenorrhea (painful periods). Research suggests that norgestimate-based medications can be effective in reducing menstrual blood flow and improving symptoms of dysmenorrhea [2, 3].

Sources

[2] American Journal of Obstetrics and Gynecology: "Management of heavy menstrual bleeding in adolescents"()[3] Cochrane Database of Systematic Reviews: "Norethindrone acetate or levonorgestrel for heavy menstrual bleeding"()

Potential Role in Endometrial Cancer Prevention

Source

[4] The New England Journal of Medicine: "Combined oral contraceptives and the risk of endometrial cancer"()

Norgestimate is a synthetic progestin, a derivative of testosterone, primarily used in hormonal contraceptives. It is commonly combined with ethinyl estradiol in oral contraceptive formulations such as Ortho Tri-Cyclen. Norgestimate is known for its ability to suppress ovulation, alter cervical mucus, and modify the endometrial lining to prevent pregnancy. Its chemical formula is C23H31NO3C_{23}H_{31}NO_{3}, and it has a molecular weight of approximately 369.5 g/mol .

  • In birth control, norgestimate acts by:
    • Suppressing ovulation: It prevents the egg's release from the ovary [].
    • Thickening cervical mucus: This makes it harder for sperm to reach the egg [].
    • Thinning the lining of the uterus, making it less receptive to a fertilized egg [].
  • Norgestimate is generally well-tolerated, but potential side effects include nausea, breast tenderness, mood swings, and blood clots [].
  • It can interact with other medications, so consulting a healthcare professional before use is crucial [].
  • Norgestimate may not be suitable for women with a history of blood clots, stroke, or certain cancers [].

Norgestimate undergoes extensive metabolism in the body, primarily through deacetylation to form its active metabolite, 17-deacetylnorgestimate (also known as norelgestromin). This transformation is facilitated mainly by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2B6 and CYP2C9 . The metabolic pathway can be summarized as follows:

  • Deacetylation: Norgestimate → 17-deacetylnorgestimate
  • Further Metabolism: 17-deacetylnorgestimate can be converted to norgestrel and various hydroxylated metabolites.

The elimination of norgestimate occurs through renal and fecal pathways, with approximately 47% excreted in urine and 37% in feces .

Norgestimate exhibits progestogenic activity, which is essential for its contraceptive effects. It acts primarily by binding to progesterone receptors, leading to the suppression of gonadotropin release from the pituitary gland, thereby inhibiting ovulation. Additionally, it has weak androgenic activity and significantly increases the production of sex hormone-binding globulin (SHBG), which reduces free testosterone levels in the body . This reduction in testosterone can also help treat conditions like acne vulgaris by decreasing sebum production.

The synthesis of norgestimate typically involves several steps starting from testosterone or its derivatives. Key steps include:

  • Modification of Testosterone: Starting from testosterone, various chemical modifications are made to introduce the desired functional groups.
  • Formation of Oxime: The introduction of an oxime group at the 3-position is achieved through reaction with hydroxylamine.
  • Acetylation: The final step involves acetylating the hydroxyl group at the 17-position to yield norgestimate.

These processes require careful control of reaction conditions and purification steps to obtain a high yield of the desired compound .

Norgestimate is primarily used in combination with ethinyl estradiol for:

  • Contraception: It effectively prevents ovulation and alters uterine conditions to prevent fertilization.
  • Acne Treatment: By lowering free testosterone levels, it helps manage moderate acne vulgaris in women.
  • Menopausal Hormone Therapy: It may also be used in hormone replacement therapy formulations .

Norgestimate's interactions with other drugs are significant due to its metabolism via cytochrome P450 enzymes. Co-administration with CYP3A4 inhibitors or inducers can affect its efficacy and safety profile. For example:

  • CYP3A4 Inhibitors: Drugs like ketoconazole can increase norgestimate levels, potentially leading to enhanced side effects.
  • CYP3A4 Inducers: Medications such as rifampicin may decrease norgestimate effectiveness by increasing its metabolism .

Understanding these interactions is crucial for optimizing therapeutic regimens involving norgestimate.

Several compounds share structural or functional similarities with norgestimate. Below are some notable examples:

Compound NameStructure TypeKey Characteristics
LevonorgestrelProgestinStronger androgenic activity; longer half-life (24-32 hours) compared to norgestimate .
NorelgestrominActive MetaboliteDirectly derived from norgestimate; shares similar biological effects but has a longer half-life (17-37 hours) .
DesogestrelProgestinSimilar mechanism; slightly different metabolic pathway; lower androgenic activity than levonorgestrel .
DrospirenoneProgestinAnti-androgenic properties; used for contraception and acne treatment; different chemical structure but similar applications .

Uniqueness of Norgestimate

Norgestimate's uniqueness lies in its rapid conversion to active metabolites upon administration and its specific profile of low androgenic activity combined with effective contraceptive properties. Its design allows for effective management of hormonal balance while minimizing side effects associated with higher androgenic activity seen in other progestins like levonorgestrel.

Norgestimate (C₂₃H₃₁NO₃) is a synthetic steroidal progestin belonging to the 19-nortestosterone family, specifically classified within the gonane (18-methylestrane) subgroup. Its molecular structure features a modified testosterone backbone with three critical functional groups:

  • A C17α-ethynyl group that enhances metabolic stability.
  • A C3 oxime moiety that reduces intrinsic androgenic activity.
  • A C17β acetate ester that improves oral bioavailability.

The compound exists as a racemic mixture of E (trans) and Z (cis) isomers at the oxime position, though the E-isomer dominates in pharmaceutical formulations due to its superior receptor binding. X-ray crystallography reveals a tetracyclic framework with a rigid planar conformation stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and acetate carbonyl groups.

Table 1: Molecular Properties of Norgestimate

PropertyValue
Molecular formulaC₂₃H₃₁NO₃
Molecular weight369.50 g/mol
CAS registry number35189-28-7
Crystal systemOrthorhombic (space group P2₁2₁2₁)
Stereocenters6 defined, 1 double bond

Data sources:

Historical Development in Steroid Chemistry

Norgestimate emerged from mid-20th century efforts to optimize progestin selectivity. Key milestones include:

  • 1965: Initial patent filed for norgestimate as part of Ortho Pharmaceutical’s program to develop progestins with reduced androgenic side effects.
  • 1986: First clinical use in combined oral contraceptives (COCs), marketed as Ortho Tri-Cyclen.
  • 1999: Approval for menopausal hormone therapy in combination with estradiol, highlighting its versatility beyond contraception.

Its design addressed limitations of earlier 19-nortestosterone derivatives like levonorgestrel and norethisterone by:

  • Introducing the oxime group at C3 to weaken androgen receptor (AR) binding (<1% relative to dihydrotestosterone).
  • Utilizing esterification at C17β to delay hepatic metabolism, enabling once-daily dosing.

Notably, norgestimate’s development paralleled advances in asymmetric synthesis, particularly Grignard reactions for stereoselective ethynylation at C17.

Significance in Organic and Medicinal Chemistry Research

Synthetic Methodology Innovations

Recent patents (e.g., CN109575098B) describe improved routes using epoxidation-cyclization cascades to construct the steroidal core, achieving 92% enantiomeric excess. Critical steps include:

  • Epoxidation of Δ⁴-3-ketosteroids.
  • Stereocontrolled oxime formation via hydroxylamine conjugation.
  • Palladium-catalyzed ethynylation for C17 functionalization.

Pharmacodynamic Insights

Norgestimate serves as a prodrug, metabolizing primarily to norelgestromin (17-deacetyl norgestimate) and minimally to levonorgestrel. Key receptor interactions:

Table 2: Relative Binding Affinities (%) of Norgestimate Metabolites

CompoundProgesterone ReceptorAndrogen Receptor
Norgestimate150
Norelgestromin100
Levonorgestrel150–16245

Data source:

This metabolite profile explains norgestimate’s high progestogenic selectivity (PR:AR binding ratio >100:1), making it a model compound for designing tissue-selective progesterone receptor modulators.

Impact on Molecular Design

The oxime-acetate motif has inspired derivatives like etonogestrel (used in contraceptive implants), demonstrating:

  • Enhanced metabolic stability via steric shielding of labile sites.
  • Tunable receptor selectivity through oxime stereochemistry.

Ongoing research leverages norgestimate’s scaffold for:

  • Anticancer agents: Modifications at C11β show antiproliferative activity in breast cancer models.
  • Neurosteroids: Fluorination at C6 improves blood-brain barrier penetration in preclinical studies.

Norgestimate is a synthetic progestin with the molecular formula C₂₃H₃₁NO₃ and a molecular weight of 369.5 g/mol [1] [2] [3] [4] [5]. The compound exhibits precise mass characteristics with a monoisotopic mass of 369.230394 g/mol and an exact mass of 369.268066 g/mol [1] [2] [3] [6] [4]. The elemental composition consists of 74.76% carbon, 8.46% hydrogen, 3.79% nitrogen, and 12.99% oxygen [5].

The molar mass of norgestimate is precisely determined as 369.505 g/mol [1] [2] [3] [4] [5], which is consistent across multiple analytical determinations. The compound demonstrates hygroscopic properties and exhibits specific optical activity with a specific rotation of [α]D²⁵ = +110° in chloroform solution [4], indicating its dextrorotatory nature [7].

Physical property predictions indicate a boiling point of 497.9±45.0°C and a density of 1.2±0.1 g/cm³ [6] [4]. The compound has a melting point range of 214-218°C [2] [4] and exhibits a flash point of 254.9±28.7°C [6] [4]. The lipophilicity is characterized by a LogP value of 5.00 [6] [4], indicating substantial hydrophobic character.

Structural Elucidation History

Norgestimate was first synthesized and patented in 1965, representing a significant advancement in synthetic progestin development [8] [9]. The compound was developed as part of research efforts to create improved synthetic progestins with enhanced selectivity and reduced androgenic effects. The structural elucidation involved systematic modifications of the steroid backbone to incorporate specific functional groups that would confer desired pharmacological properties.

The compound was developed by Ortho Pharmaceutical Corporation (later part of Johnson & Johnson) and represents a third-generation synthetic progestin [10] [11]. The discovery and development of norgestimate was recognized with the Johnson Medal in 1990 for "Discovery and Development of Norgestimate" [12], highlighting its significance in pharmaceutical development.

The structural design of norgestimate incorporated several key modifications to the basic steroid framework: the presence of an oxime group at position 3, an ethyl substituent at position 13, an ethynyl group at position 17, and an acetate ester at position 17 [13] [14]. These modifications were specifically designed to achieve optimal progestational activity while minimizing androgenic effects.

Stereogenic Centers and Absolute Configuration

Norgestimate possesses six stereogenic centers with all centers having defined absolute configurations [1] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the complete stereochemical description being: (3E,8R,9S,10R,13S,14S,17R) [1] [3] [5].

The steroid backbone maintains the characteristic stereochemical features of the pregnane system, with positions C-8 (R), C-9 (S), C-10 (R), C-14 (S) representing the fundamental steroid stereochemistry [1] [3] [5]. The C-13 position exhibits S configuration due to the presence of the ethyl substituent [1] [3] [5], while the C-17 position maintains R configuration despite the presence of both ethynyl and acetate substituents [1] [3] [5].

The absolute configuration is critical for biological activity, as the specific three-dimensional arrangement of substituents determines receptor binding affinity and selectivity. The defined stereochemistry ensures consistent pharmacological properties and reproducible biological effects [14].

E/Z Isomerism of the Oxime Functionality

The oxime functionality at position 3 of norgestimate exhibits E/Z isomerism, with the commercial product being a mixture of both geometric isomers [15] [16] [17]. The E/Z ratio in pharmaceutical preparations ranges from 1.27 to 1.78, indicating a predominance of the E-isomer [17] [18].

High-performance liquid chromatography studies have demonstrated that the oxime formation reaction produces both E (anti) and Z (syn) isomers simultaneously [15] [16]. The reaction leads to the formation of both geometric isomers, with the relative proportions being dependent on reaction conditions including pH, temperature, and reaction time [19].

The E-isomer (also designated as anti-norgestimate) exhibits the hydroxyimino group oriented away from the steroid backbone, while the Z-isomer (syn-norgestimate) has the hydroxyimino group oriented toward the steroid backbone [15] [16] [19]. The stereochemical assignment is based on ¹H NMR spectroscopy analysis, particularly the chemical shift differences of the 4-H signals [15] [16].

Circular dichroism and ultraviolet spectroscopy studies have been employed to characterize the optical properties of the individual isomers [15] [16]. The E-isomer typically elutes later in normal-phase HPLC systems, while the Z-isomer elutes earlier [15] [16]. The isomeric ratio is controlled during synthesis and is specified in pharmaceutical monographs to ensure consistent product quality [17] [18].

Three-Dimensional Molecular Conformation

The three-dimensional molecular conformation of norgestimate is characterized by the rigid steroid backbone with specific spatial arrangements of substituents [20] [21] [22]. Crystal structure analysis reveals that norgestimate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [20] [21] [22].

The crystal structure determination using synchrotron X-ray powder diffraction revealed two independent molecules in the asymmetric unit with opposite conformations of the acetate groups [20] [21] [22]. Molecule 2 is 7.3 kcal/mol lower in energy than Molecule 1 and represents the minimum energy conformation [20] [21] [22].

The hydroxyimine groups form O–H···O hydrogen bonds to the acetate carbonyl groups, resulting in two separate C(15) chains along the b-axis [20] [21] [22]. This hydrogen bonding pattern contributes to the overall stability of the crystal structure and influences the molecular conformation in the solid state.

The three-dimensional structure shows that the steroid backbone maintains the characteristic chair and half-chair conformations of the cyclohexane and cyclopentane rings, respectively [23] [24] [25]. The acetate group at position 17 can adopt different conformations, with the preferred conformation being influenced by intermolecular interactions in the crystal lattice [20] [21] [22].

Steroidal Skeleton and Structural Features

Norgestimate belongs to the 19-norsteroid class of synthetic progestins, characterized by the absence of the 19-methyl group typically found in natural steroids [10] [26] [13]. The compound is specifically classified as a pregnane derivative with the systematic name (17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-oxime [1] [27] [3].

The steroidal skeleton consists of the characteristic tetracyclic framework comprising three six-membered rings (A, B, C) and one five-membered ring (D) [23] [24] [25]. The A-ring contains the oxime functionality at position 3, while the B-ring includes the Δ⁴-double bond between positions 4 and 5 [28] [10] [26].

The C-ring incorporates the 13-ethyl substituent, which distinguishes norgestimate from other synthetic progestins [10] [26] [13]. The D-ring contains the 17α-ethynyl group and the 17β-acetate ester, both of which are crucial for oral bioavailability and metabolic stability [10] [26] [13].

The structural features that contribute to norgestimate's unique pharmacological profile include: the oxime group at position 3, which serves as a prodrug functionality; the 13-ethyl substituent, which enhances progestational selectivity; the 17α-ethynyl group, which provides oral activity; and the 17β-acetate ester, which modulates metabolic conversion [10] [26] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from methylene chloride

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

372.24922409 g/mol

Monoisotopic Mass

372.24922409 g/mol

Heavy Atom Count

27

LogP

log Kow = 4.98 (est)
4.8

Appearance

Solid powder

Melting Point

214-218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PS8FJ64HR5

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (19.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (51.81%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (50.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (49.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (31.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Norgestimate is formulated with [ethinylestradiol] as a combined oral contraceptive. It can also be given with low dose ethinylestradiol for contraception as well as the treatment of moderate acne vulgaris in women ≥15 years old.

Therapeutic Uses

Contraceptives, Oral, Synthetic; Norgestrel/analogs & derivatives
Norgestimate/ethinyl estradiol is indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception. /Included in US product label/

Pharmacology

Norgestimate is a progestin that suppresses ovulation for contraception and reduces free testosterone to treat moderate acne vulgaris.[A191086,L11845,L11848] The therapeutic index is wide as overdoses are rare.[L11845,L11848] Patients should be counselled regarding the risk of vascular problems, liver disease, hypertension, metabolic effects, headaches, and bleeding irregularities.[L11845,L11848]

MeSH Pharmacological Classification

Contraceptive Agents, Hormonal

Mechanism of Action

Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne.
Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation).
Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone.
Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/
Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

2.62X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

35189-28-7

Absorption Distribution and Excretion

Oral norgestimate has a Tmax of 0.5-2h. On day 21 of cycle 3, 17-desacetylnorgestimate reaches a Cmax of 1.82ng/mL, with a Tmax of 1.5h, and an AUC of 16.1h\*ng/mL. At the same time, norgestrel reaches a Cmax of 2.79ng/mL, with a Tmax of 1.7h, and an AUC of 49.9h\*ng/mL.
Norgestimate is 45-49% eliminated in urine and 16-49% eliminated in feces. Unchanged norgestimate is not detected in urine.
Data regarding the volume of distribution of norgestimate are not readily available.
Data regarding the clearance of norgestimate is not readily available.
Norgestimate (NGM) and ethinyl estradiol (EE) are rapidly absorbed following oral administration.
Peak serum concentrations of norelgestromin (NGMN) and ethinyl estradiol (EE) are generally reached by 2 hours after administration of MonoNessa. Accumulation following multiple dosing of the 250 ug Norgestimate (NGM)/ 35 ug dose is approximately 2-fold for NGMN and EE compared with single dose administration. The pharmacokinetics of NGMN is dose proportional following NGM doses of 180 ug to 250 ug. ... Steady-state concentrations of NGMN and NG are achieved by Day 21. Non-linear accumulation (approximately 8 fold) of norgestrel is observed as a result of high affinity binding to SHBG (sex hormone-binding globulin), which limits its biological activity.
Norelgestromin and norgestrel are highly bound (>97%) to serum proteins. Norelgestromin is bound to albumin and not to SHBG, while norgestrel is bound primarily to SHBG.
The metabolites of norelgestromin and ethinyl estradiol are eliminated by renal and fecal pathways. Following administration of 14C-norgestimate, 47% (45-49%) and 37% (16-49%) of the administered radioactivity was eliminated in the urine and feces, respectively. Unchanged norgestimate was not detected in the urine.

Metabolism Metabolites

Norgestimate is rapidly deacetylated to the active 17-desacetylnorgestimate, which is deoximated to the active norgestrel. 17-desacetylnorgestimate is metabolized to a number of undefined hydroxylated metabolites, mainly by CYP3A4 and to a lesser extend by CYP2B6 and CYP2C9. Norgestrel is O-glucuronidated by UGT1A1 or oxidized to a number of undefined hydroxylated metabolites by CYP3A4.
Norgestimate is rapidly and completely metabolized by first pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites of norgestimate.
Norgestimate is extensively metabolized by first-pass mechanisms in the gastrointestinal tract and/or liver. Norgestimate's primary active metabolite is norelgestromin. Subsequent hepatic metabolism of norelgestromin occurs and metabolites include norgestrel, which is also active, and various hydroxylated and conjugated metabolites.
In addition to 17-deacetyl norgestimate, a number of metabolites of norgestimate have been identified in human urine following administration of radiolabeled norgestimate. These include 18,19-Dinor-17-pregn-4-en-20-yn-3-one,17-hydroxy-13-ethyl,(17alpha)-(-); 18,19-Dinor-5beta-17-pregnan-20-yn,3alpha,17beta-dihydroxy-13-ethyl,(17alpha), various hydroxylated metabolites and conjugates of these metabolites.
There is limited information on the metabolism of levonorgestrel, norethindrone and structurally related contraceptive steroids. Both levonorgestrel and norethindrone undergo extensive reduction of the alpha, beta-unsaturated ketone in ring A. Levonorgestrel also undergoes hydroxylation at carbons 2 and 16. The metabolites of both compounds circulate predominantly as sulfates. In urine, levonorgestrel metabolites are found primarily in the glucuronide form, whereas norethindrone metabolites are present in approximately equal amounts as sulfates and glucuronides. Of the progestogens structurally related to norethindrone, norethindrone acetate, ethynodiol diacetate, norethindrone enanthate, and perhaps lynestrenol, undergo rapid hydrolysis and are converted to the parent compound and its metabolites. There is no convincing evidence that norethynodrel is converted to norethindrone. Of the progestogens structurally related to levonorgestrel, it appears that neither desogestrel nor gestodene are transformed to the parent compound. However, there is evidence that norgestimate can be, at least partly, converted to levonorgestrel. ...

Wikipedia

Norgestimate

Drug Warnings

/BOXED WARNING/ WARNINGS: CARDIOVASCULAR RISK ASSOCIATED WITH SMOKING. Cigarette smoking increases the risk of serious cardiovascular events from combination oral contraceptive use. This risk increases with age, particularly in women over 35 years of age, and with the number of cigarettes smoked. For this reason, combination oral contraceptives, including MonoNessa, should not be used by women who are over 35 years of age and smoke.
Oral contraceptives should not be used in women who currently have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease (current or past history); valvular heart disease with complications; severe hypertension; diabetes with vascular involvement; headaches with focal neurological symptoms; major surgery with prolonged immobilization; known or suspected carcinoma of the breast or personal history of breast cancer; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; acute or chronic hepatocellular disease with abnormal liver function; hepatic adenomas or carcinomas; known or suspected pregnancy; hypersensitivity to any component of this product.
The use of oral contraceptives is associated with increased risks of several serious conditions including myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease, although the risk of serious morbidity or mortality is very small in healthy women without underlying risk factors. The risk of morbidity and mortality increases significantly in the presence of other underlying risk factors such as hypertension, hyperlipidemias, obesity and diabetes.
Oral contraceptives have been shown to increase both the relative and attributable risks of cerebrovascular events (thrombotic and hemorrhagic strokes), although, in general, the risk is greatest among older (>35 years), hypertensive women who also smoke. Hypertension was found to be a risk factor for both users and nonusers, for both types of strokes, and smoking interacted to increase the risk of stroke. In a large study, the relative risk of thrombotic strokes has been shown to range from 3 for normotensive users to 14 for users with severe hypertension. The relative risk of hemorrhagic stroke is reported to be 1.2 for non-smokers who used oral contraceptives, 2.6 for smokers who did not use oral contraceptives, 7.6 for smokers who used oral contraceptives, 1.8 for normotensive users and 25.7 for users with severe hypertension. The attributable risk is also greater in older women.
For more Drug Warnings (Complete) data for Norgestimate (44 total), please visit the HSDB record page.

Biological Half Life

Norgestimate is rapidly deacetylated. The active metabolites of norgestimate, 17-desacetyl norgestimate, has a half life of 12-30h, while norgestrel has a half life of 36.4±10.2h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: A.P. Shroff, D.E. 2633210, U.s. pat. 4027019 (both 1977 to Ortho).

Analytic Laboratory Methods

Analyte: norgestimate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 244 nm and comparison to standards
Analyte: norgestimate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15- 30 °C (59 - 86 °F).

Interactions

Herbal products containing St. John's Wort (hypericum perforatum) may induce hepatic enzymes (cytochrome P450) and p-glycoprotein transporter and may reduce the effectiveness of contraceptive steroids. This may also result in breakthrough bleeding.
Combined hormonal contraceptives have been shown to significantly decrease plasma concentrations of lamotrigine when co-administered due to induction of lamotrigine glucuronidation. This may reduce seizure control; therefore, dosage adjustments of lamotrigine may be necessary.

Dates

Last modified: 08-15-2023
1: Curran MP, Wagstaff AJ. Spotlight on estradiol and norgestimate as hormone replacement therapy in postmenopausal women. Treat Endocrinol. 2002;1(2):127-9. Review. PubMed PMID: 15765628.
2: Curran MP, Wagstaff AJ. Estradiol and norgestimate: a review of their combined use as hormone replacement therapy in postmenopausal women. Drugs Aging. 2001;18(11):863-85. Review. PubMed PMID: 11772126.
3: Henzl MR. Norgestimate. From the laboratory to three clinical indications. J Reprod Med. 2001 Jul;46(7):647-61. Review. PubMed PMID: 11499185.
4: Sobel NB. Progestins in preventive hormone therapy. Including pharmacology of the new progestins, desogestrel, norgestimate, and gestodene: are there advantages? Obstet Gynecol Clin North Am. 1994 Jun;21(2):299-319. Review. PubMed PMID: 7936546.
5: Anderson FD, Gillmer MD. Norgestimate: overview of a monophasic formulation. Int J Fertil Menopausal Stud. 1993;38 Suppl 3:126-32. Review. PubMed PMID: 8260971.
6: Phillips A, Hahn DW, McGuire JL. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. Am J Obstet Gynecol. 1992 Oct;167(4 Pt 2):1191-6. Review. PubMed PMID: 1415445.
7: McGuire JL, Phillips A, Hahn DW, Tolman EL, Flor S, Kafrissen ME. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites. Am J Obstet Gynecol. 1990 Dec;163(6 Pt 2):2127-31. Review. PubMed PMID: 2124088.
8: Lippman JS, Shangold GA. A review of post-marketing safety and surveillance data for oral contraceptives containing norgestimate and ethinyl estradiol. Int J Fertil Womens Med. 1997 Jul-Aug;42(4):230-9. Review. PubMed PMID: 9309456.
9: Corson SL. Norgestimate. Clin Obstet Gynecol. 1995 Dec;38(4):841-8. Review. PubMed PMID: 8616980.
10: Kaplan B. Desogestrel, norgestimate, and gestodene: the newer progestins. Ann Pharmacother. 1995 Jul-Aug;29(7-8):736-42. Review. PubMed PMID: 8520092.
11: Corson SL. Efficacy and safety of a monophasic and a triphasic oral contraceptive containing norgestimate. Am J Obstet Gynecol. 1994 May;170(5 Pt 2):1556-61. Review. PubMed PMID: 8178906.
12: London RS. The new era in oral contraception: pills containing gestodene, norgestimate, and desogestrel. Obstet Gynecol Surv. 1992 Nov;47(11):777-82. Review. PubMed PMID: 1436906.
13: Bringer J. Norgestimate: a clinical overview of a new progestin. Am J Obstet Gynecol. 1992 Jun;166(6 Pt 2):1969-77. Review. PubMed PMID: 1605287.
14: Anderson FD. Norgestimate: a preclinical profile. Int J Fertil. 1992;37 Suppl 1:27-35. Review. PubMed PMID: 1347518.
15: Chez RA. Clinical aspects of three new progestogens: desogestrel, gestodene, and norgestimate. Am J Obstet Gynecol. 1989 May;160(5 Pt 2):1296-300. Review. PubMed PMID: 2524163.

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